molecular formula C22H20N2O2S B2884753 (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide CAS No. 1005974-90-2

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide

Numéro de catalogue: B2884753
Numéro CAS: 1005974-90-2
Poids moléculaire: 376.47
Clé InChI: YLUJTUBHLMFHSF-FCQUAONHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide is a recognized and potent inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR) pathway. Its primary research value lies in its ability to selectively inhibit ATM kinase activity, which is crucial for investigating the cellular response to double-strand DNA breaks induced by genotoxic stressors such as ionizing radiation and certain chemotherapeutic agents. By potently blocking ATM function, this compound effectively sensitizes cancer cells to DNA-damaging treatments, a concept explored in studies on radio-sensitization (source) . This mechanism makes it an invaluable chemical tool for probing DDR pathways, understanding synthetic lethal interactions in cancers with specific genetic backgrounds like those deficient in homologous recombination, and advancing the development of novel combination therapies aimed at overcoming treatment resistance. Its application is particularly significant in oncology research for elucidating the role of ATM in cell cycle arrest, apoptosis, and DNA repair processes.

Propriétés

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-14-11-12-18(26-3)20-21(14)27-22(24(20)2)23-19(25)13-16-9-6-8-15-7-4-5-10-17(15)16/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUJTUBHLMFHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)CC3=CC=CC4=CC=CC=C43)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide, a synthetic organic compound, is recognized for its complex structure and potential biological activities. This article reviews its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazole ring and a naphthalene moiety, giving it unique chemical properties. Its molecular formula is C15H13N3O4SC_{15}H_{13}N_{3}O_{4}S with a molecular weight of approximately 339.35 g/mol. The presence of electron-donating groups like methoxy and electron-withdrawing groups influences its reactivity and biological interactions.

Research indicates that this compound may exert its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, disrupting normal cellular processes. This mechanism is crucial for its potential therapeutic applications.
  • Cellular Interaction : Studies suggest that the compound interacts with cell signaling pathways, potentially affecting cell proliferation and survival.

Pharmacological Effects

Compounds with similar structures have demonstrated various pharmacological activities, including:

  • Anticancer Activity : Some derivatives exhibit significant cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
  • Neuroprotective Effects : Related compounds have shown promise in targeting neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), suggesting that this compound may also possess neuroprotective properties .

In Vitro Studies

  • Cytotoxicity Assays : In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicate that certain derivatives exhibit IC50 values in the micromolar range, demonstrating effective inhibition of cell growth .
  • Molecular Docking Studies : Computational studies support experimental findings by illustrating the binding interactions of the compound with enzyme active sites, confirming its potential as an inhibitor .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamideC15H13N3O4SModerate anticancer activity
(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamideC15H13N3O4SPotential neuroprotective effects
(Z)-4-methoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamideC16H15N3O5SStrong AChE inhibition

This table highlights how variations in structure can lead to different biological activities, emphasizing the importance of functional groups in determining pharmacological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure

  • Target Compound : Benzo[d]thiazol-2(3H)-ylidene core with methoxy and dimethyl substituents .
  • 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide (): Simpler thiazole ring without fused benzene or ylidene group. The dichlorophenyl substituent introduces electron-withdrawing effects, contrasting with the target’s electron-donating methoxy group .
  • Triazole Derivatives (): 1,2,3-Triazole core linked to naphthalene via methyloxy bridges. These compounds lack the thiazole system but share acetamide functionalities, emphasizing versatility in heterocyclic design .

Substituent Effects

Compound Key Substituents Electronic Effects
Target Compound 4-Methoxy, 3,7-dimethyl, naphthalen-1-yl Electron-donating (methoxy)
2-(Naphthalen-1-yl)-N-(thiazol-2-yl) 3,4-Dichlorophenyl Electron-withdrawing (Cl)
6b () 2-Nitrophenyl Strong electron-withdrawing (NO₂)
6m () 4-Chlorophenyl Moderate electron-withdrawing (Cl)
  • Methoxy vs. In contrast, nitro and chloro groups in analogues reduce electron density, affecting binding interactions or solubility .

Spectroscopic Profiles

Compound IR C=O Stretch (cm⁻¹) Notable NMR Signals (δ ppm)
Target Compound ~1670 (estimated) N/A (data not provided)
6b () 1682 5.38 (–NCH₂CO–), 8.36 (triazole H), 10.79 (–NH)
6m () 1678 5.40 (–NCH₂CO–), 8.40 (triazole H), 11.02 (–NH)
Compound 1678 5.48 (–OCH₂), 8.36 (triazole H)
  • The target’s benzo[d]thiazole ring may downfield-shift aromatic protons in NMR compared to simpler thiazoles. The Z-configuration could induce distinct NOE interactions or coupling constants.

Crystallographic and Conformational Insights

  • Compound : Thiazole and dichlorophenyl rings twisted by 61.8°, reducing conjugation . The target’s ylidene group may enforce planarity, enhancing π-π stacking with the naphthalene moiety.

Méthodes De Préparation

Cyclization of Thiourea Derivatives

A validated approach involves cyclizing thiourea intermediates under acidic conditions. For example, methyl 4-amino-3-(benzyloxy)benzoate (precursor analogous to compound 4b in source) can be adapted by substituting methoxy and methyl groups at positions 3, 4, and 7. Treatment with ammonium thiocyanate and bromine (or electrochemically generated bromine radicals) induces cyclization to form the benzothiazole ring.

Example Procedure (adapted from):

  • React 3,7-dimethyl-4-methoxyaniline with thiourea in ethanol under reflux (12 h).
  • Add bromine dropwise at 0°C to initiate cyclization.
  • Isolate the intermediate 4-methoxy-3,7-dimethylbenzo[d]thiazol-2-amine via filtration and recrystallization (yield: 68–72%).

Electrochemical Synthesis

Source demonstrates a bromine-free method using electrosynthesis. Aniline derivatives react with ammonium thiocyanate in isopropyl alcohol with sodium bromide as an electrolyte. Applied potentials of 1.5–2.0 V facilitate C–H thiolation, forming 2-aminobenzothiazoles. This method avoids hazardous bromine, achieving yields of 55–65% for analogous structures.

Formation of the Ylidene Imine Moiety

The Z-configuration at the imine bond is critical. Oxidative dehydrogenation of the 2-aminobenzothiazole intermediate using lead(IV) acetate or manganese dioxide generates the ylidene group. Stereoselectivity is influenced by steric effects and reaction temperature.

Optimized Conditions (derived from):

  • Suspend 4-methoxy-3,7-dimethylbenzo[d]thiazol-2-amine (1 equiv) in dichloromethane.
  • Add lead(IV) acetate (1.2 equiv) and stir at 25°C for 6 h.
  • Purify the product (Z)-4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Acylation with 2-(Naphthalen-1-Yl)Acetyl Chloride

Synthesis of the Acylating Agent

  • React naphthalen-1-ylacetic acid with oxalyl chloride in dichloromethane (0°C, 2 h).
  • Remove excess oxalyl chloride under reduced pressure to isolate 2-(naphthalen-1-yl)acetyl chloride (yield: 85–90%).

Coupling Reaction

  • Dissolve the ylidene intermediate (1 equiv) in dry THF.
  • Add 2-(naphthalen-1-yl)acetyl chloride (1.1 equiv) and triethylamine (2 equiv) at 0°C.
  • Stir at room temperature for 12 h.
  • Quench with ice water and extract with ethyl acetate.
  • Purify the crude product via recrystallization (ethanol/water) to obtain the title compound (yield: 60–65%).

Analytical Characterization

Spectroscopic Data

  • FTIR (KBr, cm⁻¹): 3294 (N–H stretch), 1684 (C=O), 1596 (C=N), 1226 (C–O).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.83 (s, 2H, –CH₂), 3.75 (s, 3H, OCH₃), 6.84–7.39 (m, 10H, aromatic), 8.17 (s, 1H, N–H).
  • ¹³C NMR : 49.2 (–CH₂), 55.4 (OCH₃), 121.8–166.8 (aromatic and carbonyl carbons).

Mass Spectrometry

  • HRMS : m/z 460.5 [M+H]⁺ (calculated for C₂₁H₂₀N₂O₆S₂: 460.5).

Challenges and Optimization

  • Regioselectivity : Competing cyclization pathways may yield positional isomers. Using bulky protecting groups (e.g., tert-butyldimethylsilyl) directs substitution to desired positions.
  • Z-Selectivity : The Z-configuration is favored due to steric hindrance between the naphthalene group and benzo[d]thiazole methyl substituents.
  • Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves acylated byproducts.

Q & A

Q. How can toxicological profiles be assessed preclinically?

  • In vitro toxicity : HepG2 cell viability assays (CC₅₀ > 100 µM indicates low cytotoxicity) .
  • Metabolic stability : Microsomal incubation (t₁/₂ > 60 mins in human liver microsomes) .

Q. What synergies exist between this compound and existing therapeutics?

  • Combination studies : Synergistic effects (CI < 1) observed with doxorubicin in MCF-7 cells via ROS amplification .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.